(7-methoxybenzofuran-2-yl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone
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Overview
Description
(7-methoxybenzofuran-2-yl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone is a complex organic compound that features a benzofuran ring, a triazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-methoxybenzofuran-2-yl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. The process may include:
Formation of the benzofuran ring: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.
Introduction of the methoxy group: This step involves methylation reactions using reagents such as methyl iodide.
Synthesis of the triazole ring: This can be done through cycloaddition reactions involving azides and alkynes.
Formation of the piperidine ring: This step may involve cyclization reactions using amines and aldehydes.
Final coupling: The final step involves coupling the benzofuran, triazole, and piperidine intermediates under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction temperatures, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the benzofuran ring.
Reduction: Reduction reactions may target the triazole ring or the sulfonyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzofuran ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of derivatives:
Biology
Biological assays: The compound may be used in biological assays to study its effects on cellular processes.
Medicine
Drug development: Due to its complex structure, the compound may serve as a lead compound for the development of new pharmaceuticals.
Industry
Chemical intermediates: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (7-methoxybenzofuran-2-yl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone would depend on its specific interactions with biological targets. Potential molecular targets include enzymes, receptors, and ion channels. The compound may exert its effects through binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(7-methoxybenzofuran-2-yl)(4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl)methanone: Lacks the sulfonyl group.
(7-methoxybenzofuran-2-yl)(4-(4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone: Lacks the methyl group on the triazole ring.
Uniqueness
The presence of the sulfonyl group and the specific substitution pattern on the triazole ring make (7-methoxybenzofuran-2-yl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone unique. These structural features may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5S/c1-21-11-19-20-18(21)28(24,25)13-6-8-22(9-7-13)17(23)15-10-12-4-3-5-14(26-2)16(12)27-15/h3-5,10-11,13H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJDKHAOIAAZFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC4=C(O3)C(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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